![molecular formula C11H12N2 B12910714 3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole](/img/structure/B12910714.png)
3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is of interest in organic chemistry and medicinal chemistry due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole can be achieved through several methods. One notable method involves the reaction of serotonin with amines under an oxygen atmosphere. This reaction produces 3,4,5,6-tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles . Another method involves the use of 4-cyanoindoles as starting materials, although this route is less commonly used due to the difficulty in obtaining suitably functionalized 4-cyanoindole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The indole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can have different biological and chemical properties.
Scientific Research Applications
3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their functional groups .
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-Tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indole: A hydroxylated derivative with similar biological activities.
4-Cyanoindoles: Used as starting materials for the synthesis of various indole derivatives.
Ergot Alkaloids: Natural products with similar indole structures and significant biological activities.
Uniqueness
3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
3,9-diazatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene |
InChI |
InChI=1S/C11H12N2/c1-4-9-11-8(3-2-6-12-9)7-13-10(11)5-1/h1,4-5,7,12-13H,2-3,6H2 |
InChI Key |
NAXIBWFCILKARB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CNC3=C2C(=CC=C3)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


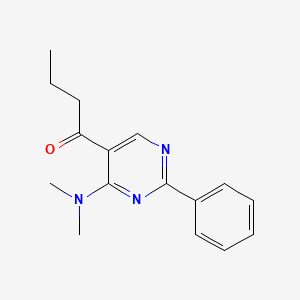
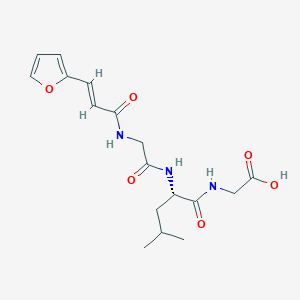
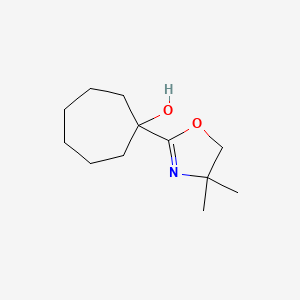
![6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12910674.png)
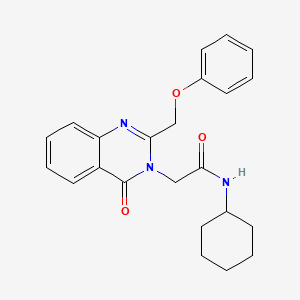
![2H-Benzofuro[2,3-B]pyrrole](/img/structure/B12910681.png)

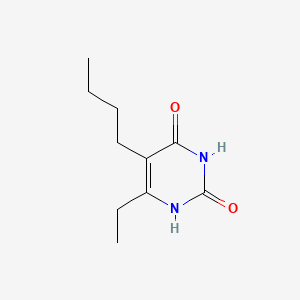

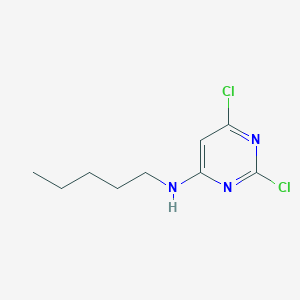
![4-Chloro-5-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12910712.png)
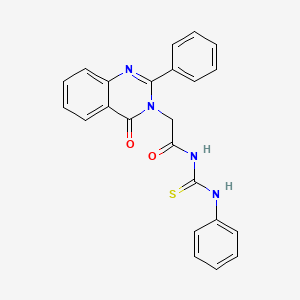

![Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12910721.png)
